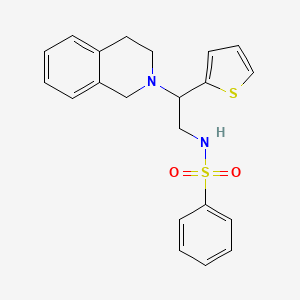![molecular formula C17H14F3N5O2S B2490463 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 324016-17-3](/img/structure/B2490463.png)
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C17H14F3N5O2S and its molecular weight is 409.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Agent Synthesis
Research has demonstrated the use of 1H-benzimidazole derivatives in the synthesis of potential biological agents. Nagaraja et al. (2020) described the synthesis and characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives. These compounds exhibited antimicrobial activity and were screened for antioxidant and DNA cleavage studies (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).
Antimicrobial and Cytotoxic Activities
Dev et al. (2022) synthesized a series of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives demonstrating notable antibacterial and antifungal activities. They also evaluated their cytotoxic properties, showing significant bioactivity against various microorganisms (Dev, Shahnaz, & Prasad, 2022).
Tyrosine Kinase Receptor Inhibition
Hasegawa et al. (2007) discovered benzimidazole-ureas as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are critical in angiogenesis. Their study highlighted the structural importance of nitrogen in the benzimidazole and urea moieties for inhibitory activity (Hasegawa et al., 2007).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) focused on benzimidazole derivatives for their activities against Helicobacter pylori. They synthesized carbamates that exhibited potent activities against various H. pylori strains, including drug-resistant ones (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Antimicrobial and Antioxidant Properties
Hosamani and Shingalapur (2011) synthesized a series of benzimidazole derivatives, displaying significant antimicrobial and cytotoxic activities. These compounds were particularly active against various bacterial and fungal strains (Hosamani & Shingalapur, 2011).
Synthesis and Characterization
Ravi (2015) emphasized the broad spectrum of biological activities benzimidazole derivatives can possess, such as antimicrobial, antiviral, and anticancer properties. They synthesized novel 2-aminobenzimidazole compounds, exploring their diverse biological potential (Ravi, 2015).
Eigenschaften
IUPAC Name |
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c18-17(19,20)10-4-3-5-11(8-10)21-15(27)25-24-14(26)9-28-16-22-12-6-1-2-7-13(12)23-16/h1-8H,9H2,(H,22,23)(H,24,26)(H2,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBHMJYCZIUHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
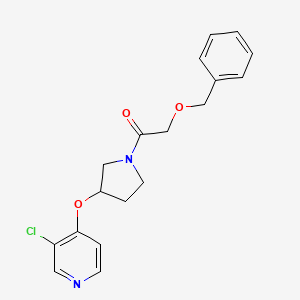
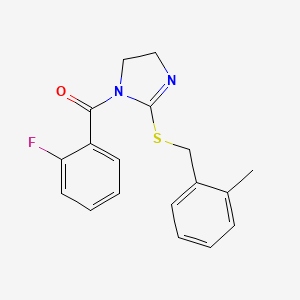
![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
![5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2490387.png)
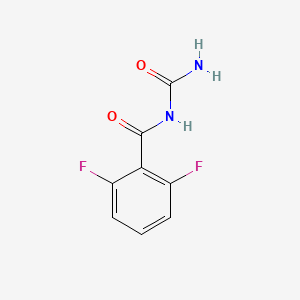
![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
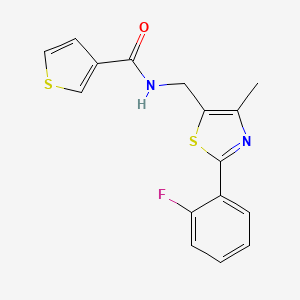
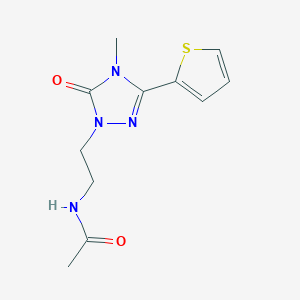
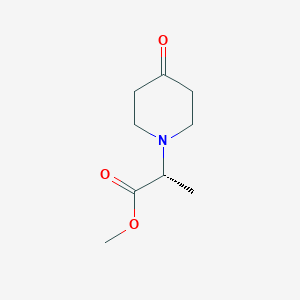
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B2490397.png)
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
